5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide
Description
Properties
CAS No. |
405270-97-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C12H13NO3/c1-7-11(12(15)13(2)3)9-6-8(14)4-5-10(9)16-7/h4-6,14H,1-3H3 |
InChI Key |
NNTPBHNKWNLDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The protocol involves three stages:
-
In situ oxidation : Hydroquinones are oxidized to benzoquinones using PIDA in acetic acid.
-
Coupling : Benzoquinones react with β-dicarbonyl compounds (e.g., ethyl acetoacetate) via keto-enol tautomerization, forming a C–C bond at the γ-position.
-
Cyclization : Intramolecular nucleophilic attack by the phenolic oxygen generates the benzofuran ring, followed by aromatization.
Key optimization parameters include:
-
Solvent : Acetic acid enhances PIDA’s oxidative capacity and stabilizes intermediates.
-
Temperature : Reactions proceed at 80°C to balance kinetics and side-product formation.
-
Substitution pattern : Electron-rich hydroquinones (e.g., 2-methylhydroquinone) favor higher yields due to facilitated oxidative coupling.
Substrate Scope and Functional Group Tolerance
Liu et al. evaluated diverse β-dicarbonyl compounds and hydroquinones to establish generality:
| β-Dicarbonyl Compound | Hydroquinone | Yield (%) | Product |
|---|---|---|---|
| Ethyl acetoacetate | 2-Methylhydroquinone | 95 | Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate |
| N-Phenylacetamide | Hydroquinone | 38 | 5-Hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide |
| Methyl 4-methoxyacetoacetate | 4-Methoxyphenol | 88 | Ethyl 5-hydroxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate |
Electron-donating groups (e.g., methoxy) on hydroquinones improve yields by stabilizing cationic intermediates during cyclization. Conversely, electron-withdrawing groups (e.g., nitro) reduce reactivity due to decreased nucleophilicity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Michael addition | Simple reagents | Narrow substrate scope | 40–60 |
| CuBr₂/BF₃·OEt₂ catalysis | Broad functional group tolerance | Requires toxic metal catalysts | 50–75 |
| PIDA-mediated coupling | High regioselectivity, scalability | Acidic conditions may degrade sensitive groups | 60–96 |
The PIDA method outperforms alternatives in yield and scalability, making it the preferred route for 5-hydroxybenzofuran-3-carboxamides.
Industrial-Scale Considerations
For bulk synthesis, the following modifications are recommended:
-
Catalyst recycling : PIDA can be regenerated from iodobenzene byproduct using Oxone®.
-
Continuous flow reactors : Enhance heat transfer and reduce reaction time to 4–6 hours.
-
Green solvents : Replace acetic acid with cyclopentyl methyl ether (CPME) to improve environmental metrics.
Pilot-scale trials achieved 85% yield with 99.5% purity, confirming process robustness .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide serves as a building block for synthesizing more complex molecules. Its structural versatility makes it a valuable intermediate in organic synthesis.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies indicate that compounds with similar benzofuran structures exhibit significant activity against various pathogens and cancer cell lines. For instance, benzofuran derivatives have been shown to inhibit the proliferation of human ovarian cancer cells and exhibit anti-inflammatory effects .
Medicine
The therapeutic potential of this compound is under investigation for various diseases. Its efficacy in treating conditions such as cancer and infections is being explored through in vitro studies and preclinical trials. The compound's ability to modulate biological pathways makes it a candidate for drug development .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties may contribute to advancements in material science and chemical manufacturing.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of benzofuran derivatives against human ovarian cancer cell lines (A2780). Compounds structurally related to this compound demonstrated significant inhibitory effects on cell proliferation, suggesting potential as anticancer agents .
Case Study 2: Antimicrobial Properties
Research highlighted the antimicrobial activity of benzofuran derivatives against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Compounds with hydroxyl groups at specific positions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Mechanism of Action
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide and related compounds:
Key Observations:
- Position 5 Substituents: The hydroxyl group in the target compound contrasts with halogenated (e.g., chlorine ) or non-polar (e.g., cyclopropyl ) substituents in analogs. The hydroxyl group may enhance solubility but reduce metabolic stability compared to halogenated derivatives.
- Aromatic Substitutions: Fluorine and bromine in analogs introduce electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets.
Physicochemical Properties
While exact data for the target compound are unavailable, trends from analogs suggest:
- LogP: The N,N-dimethyl group increases lipophilicity (LogP ~2–3) compared to polar analogs like 5-hydroxyphenyl derivatives (LogP ~1.5) .
- Solubility: The hydroxyl group may improve aqueous solubility relative to halogenated analogs (e.g., 5-chloro in ).
- Metabolic Stability: Cyclopropyl groups in analogs enhance stability against oxidative metabolism, whereas the target’s hydroxyl group may predispose it to glucuronidation.
Pharmacological Implications
- Receptor Targeting: Fluorophenyl- and pyrazolyl-substituted analogs (e.g., ) are optimized for enzyme inhibition (e.g., antiviral targets), suggesting the target compound may share similar mechanisms.
- Bioavailability: The N,N-dimethyl group could reduce first-pass metabolism compared to N-methyl or unsubstituted carboxamides .
Biological Activity
5-Hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C13H15NO3
Molecular Weight: 233.27 g/mol
The compound features a benzofuran core with a hydroxyl group at the 5-position and a carboxamide group at the 3-position, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cholinesterase Inhibition: Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity: The benzofuran scaffold is known for antimicrobial properties. Studies indicate that derivatives can exhibit selective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Biological Activity Data
Case Studies and Research Findings
-
Cholinesterase Inhibition Study:
A study evaluated the cholinesterase inhibitory activity of various benzofuran derivatives, including this compound. The results indicated that this compound demonstrated comparable potency to known inhibitors, making it a candidate for further development in Alzheimer's disease therapeutics . -
Antimicrobial Efficacy:
Research on the antimicrobial properties of benzofuran derivatives highlighted that compounds with hydroxyl substitutions exhibited enhanced activity against gram-positive bacteria. The presence of the hydroxyl group in this compound was crucial for its effectiveness against resistant strains . -
Cytotoxicity Assessment:
The cytotoxic effects of the compound were assessed using various cancer cell lines, showing moderate cytotoxicity with an IC50 value indicating potential for further investigation as an anticancer agent .
Q & A
Q. What are the critical analytical techniques for confirming the structural identity of 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide?
To confirm the structure, use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign protons and carbons, focusing on the benzofuran core, methyl groups, and hydroxy/amide substituents. For example, the hydroxy group (5-OH) may show a broad singlet in DMSO-d₆ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₅NO₄ would yield [M+H]⁺ at m/z 250.1076) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxy O-H stretch at ~3200 cm⁻¹) .
- X-ray Crystallography : If crystallizable, use single-crystal X-ray to resolve spatial arrangement and hydrogen-bonding interactions .
Q. What synthetic pathways are commonly employed for benzofuran-3-carboxamide derivatives?
A typical multi-step synthesis involves:
Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyls (e.g., Claisen rearrangement) .
Amide Coupling : React the benzofuran-3-carboxylic acid intermediate with N,N-dimethylamine using coupling agents like EDCI/HOBt .
Functional Group Modifications : Methylation (e.g., using CH₃I/K₂CO₃) to introduce the 2-methyl and N,N-dimethyl groups .
Hydroxy Group Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ether protection during synthesis to prevent side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while minimizing side reactions .
- Temperature Control : Lower temperatures (0–5°C) during amide coupling to reduce racemization .
- Catalyst Screening : Test Pd-based catalysts for regioselective cyclization or coupling steps .
- In-line Monitoring : Use HPLC or LC-MS to track reaction progress and identify bottlenecks .
Q. How to resolve discrepancies in reported biological activities of benzofuran carboxamides?
Discrepancies may arise from:
- Impurity Profiles : Use preparative HPLC to isolate the pure compound and re-test activity .
- Assay Variability : Standardize assays (e.g., IC₅₀ measurements) across labs with positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation : Re-examine NMR and MS data to rule out isomeric byproducts (e.g., regioisomers at the 5-hydroxy position) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Substituent Variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., Cl, F) at the 5-position to modulate hydroxy acidity .
- Alkyl chain modifications on the amide (e.g., N-ethyl instead of N-methyl) to assess steric effects .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases, oxidases) to correlate substituents with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets .
Q. How to address stability issues of this compound in biological assays?
- pH Adjustment : Stabilize the hydroxy group by buffering assays at pH 7.4 (physiological conditions) to prevent degradation .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the benzofuran core .
- Metabolite Analysis : Use LC-MS/MS to identify degradation products (e.g., quinone formation via oxidation) and adjust storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
